2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
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Overview
Description
WAY-358024 is a chemical compound known for its role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3 beta) . The molecular formula of WAY-358024 is C15H11N3O3, and it has a molecular weight of 281.27 . This compound is primarily used in scientific research to study the inhibition of GSK-3 beta, which is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis .
Preparation Methods
The synthesis of WAY-358024 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of WAY-358024 is synthesized through a series of chemical reactions, including condensation and cyclization reactions.
Functional group modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
WAY-358024 undergoes several types of chemical reactions, including:
Oxidation: WAY-358024 can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on WAY-358024 using reducing agents to yield reduced forms of the compound.
Substitution: WAY-358024 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-358024 has several scientific research applications, including:
Chemistry: WAY-358024 is used as a tool compound to study the inhibition of GSK-3 beta and its effects on various chemical processes.
Biology: In biological research, WAY-358024 is used to investigate the role of GSK-3 beta in cellular processes such as cell differentiation, proliferation, and apoptosis.
Medicine: WAY-358024 is studied for its potential therapeutic applications in diseases where GSK-3 beta is implicated, such as Alzheimer’s disease, diabetes, and cancer.
Mechanism of Action
WAY-358024 exerts its effects by inhibiting the activity of GSK-3 beta. GSK-3 beta is a serine/threonine kinase that plays a crucial role in various cellular processes. By inhibiting GSK-3 beta, WAY-358024 can modulate the phosphorylation of downstream targets, leading to changes in cellular functions such as glycogen metabolism, cell differentiation, and apoptosis . The molecular targets and pathways involved in the mechanism of action of WAY-358024 include the Wnt signaling pathway and the insulin signaling pathway .
Comparison with Similar Compounds
WAY-358024 is unique in its specific inhibition of GSK-3 beta. Similar compounds that also inhibit GSK-3 beta include:
Lithium chloride: A well-known GSK-3 beta inhibitor used in the treatment of bipolar disorder.
SB-216763: A selective GSK-3 beta inhibitor used in research to study the role of GSK-3 beta in various diseases.
CHIR-99021: Another selective GSK-3 beta inhibitor with applications in stem cell research and regenerative medicine.
WAY-358024 stands out due to its high specificity and potency in inhibiting GSK-3 beta, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H11N3O3 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H11N3O3/c19-12-8-4-2-6-10(12)14(20)18-17-13-9-5-1-3-7-11(9)16-15(13)21/h1-8,16,19,21H |
InChI Key |
FSSFZQBAHGKEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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